molecular formula C21H22N2O5 B2976948 N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1903681-07-1

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2976948
CAS No.: 1903681-07-1
M. Wt: 382.416
InChI Key: GDKUISKZLZSURO-UHFFFAOYSA-N
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Description

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide (CAS 2034492-95-8) is a synthetic oxalamide derivative supplied for non-human research applications . This compound is of significant interest in medicinal chemistry and pharmacology due to its hybrid molecular structure, which incorporates a benzofuran moiety and a methoxybenzyl group linked through an oxalamide bridge. The benzofuran scaffold is recognized in scientific literature for its diverse biological properties, with studies highlighting neuroprotective and antioxidant activities in related benzofuran compounds . Furthermore, oxalamide derivatives have been investigated as potent and selective inhibitors of various biological targets, such as the endoplasmic reticulum aminopeptidase 1 (ERAP1), which plays a key role in antigen presentation and is a target in cancer and autoimmune disease research . The specific structural features of this compound—including the benzofuran ring system, the hydroxypropyl linker, and the methoxybenzyl group—suggest potential for interaction with enzymatic pathways or cellular receptors. Researchers can utilize this molecule as a chemical tool to probe biological mechanisms or as a lead compound for the development of novel therapeutic agents. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-21(26,18-11-14-7-3-6-10-17(14)28-18)13-23-20(25)19(24)22-12-15-8-4-5-9-16(15)27-2/h3-11,26H,12-13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKUISKZLZSURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include benzofuran-2-ylmethyl ketone, hydroxypropylamine, and methoxybenzyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzofuran core makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.

Biology: In biological research, N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its unique structure may contribute to its efficacy in treating various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Benzofuran-2-yl group : Enhances binding affinity to biological targets, such as viral entry proteins or neurotransmitter receptors .
  • 2-Hydroxypropyl linker : May improve solubility and influence stereochemical interactions .
  • 2-Methoxybenzyl group : Contributes to metabolic stability and flavor-enhancing properties in related compounds .

Comparison with Similar Oxalamide Compounds

Key Differences :

  • Substituent Effects : The benzofuran group in the target compound replaces the pyridinyl group in S336, likely altering receptor binding specificity (e.g., shifting from taste receptors to viral or neurological targets) .

Antiviral Oxalamide Derivatives

Oxalamides with hydroxyalkyl and aromatic groups have shown antiviral activity, particularly against HIV:

Compound Name (Example from ) Substituents Molecular Weight Bioactivity (HIV Entry Inhibition) References
Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide) Thiazolyl, chlorophenyl 478.14 IC50: <1 µM (HIV-1 inhibition)
Target Compound Benzofuran-2-yl, 2-methoxybenzyl ~418.5 Not reported in evidence

Key Differences :

  • Hydrophobic Interactions : The benzofuran group in the target compound may enhance binding to hydrophobic pockets in viral glycoproteins compared to thiazolyl or chlorophenyl groups .
  • Stereochemistry : The 2-hydroxypropyl linker in the target compound introduces a chiral center, which could optimize binding kinetics compared to rigid piperidinyl groups in Compound 13 .

Physicochemical Comparison :

Property Target Compound (Estimated) N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide ()
Melting Point Not reported >210°C
Purity Not reported >90% (HPLC)
Solubility Moderate (hydroxypropyl) Low (adamantyl group)

Biological Activity

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their medicinal properties, including anti-tumor, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, target pathways, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide
  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 358.4 g/mol

The biological activity of this compound primarily involves its interaction with various cellular targets:

  • Serotonin Receptors : The compound has been shown to bind to the 5HT1A receptor with a Ki affinity of 806 nM, indicating its potential role in modulating neurotransmission and influencing mood-related disorders.
  • Cell Cycle Regulation : Research indicates that this compound can disrupt cell cycle progression, leading to inhibition of cell proliferation in cancer cells. This is achieved through the induction of apoptosis and the inhibition of key enzymes involved in metabolic pathways critical for cancer cell survival .
  • Antimicrobial Activity : Benzofuran derivatives have demonstrated significant antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 10 μg/mL .

In Vitro Studies

Several studies have investigated the biological activity of benzofuran derivatives:

  • A study synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against M. tuberculosis and other pathogens. Compounds exhibited promising antimycobacterial activity with MIC values as low as 8 μg/mL .
  • Another investigation focused on the anticancer properties of benzofuran derivatives, showing that certain compounds could significantly inhibit the growth of breast cancer cells through apoptosis induction .

Case Studies

  • Anticancer Activity : A case study involving a related benzofuran derivative demonstrated a marked reduction in tumor size in xenograft models when treated with the compound, highlighting its potential as an anti-cancer agent.
  • Antimicrobial Efficacy : Clinical trials on benzofuran-based antibiotics revealed effective treatment outcomes for patients with resistant bacterial infections, showcasing their therapeutic potential in clinical settings.

Data Table: Biological Activity Overview

Biological ActivityTargetMechanismReference
Anticancer5HT1A ReceptorInduces apoptosis; inhibits cell proliferation
AntimicrobialVarious BacteriaDisrupts cell wall synthesis
AntioxidantCellular PathwaysScavenges free radicals

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